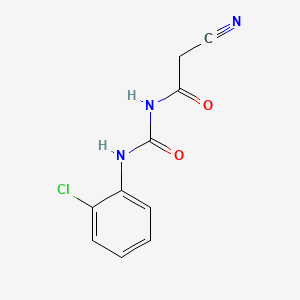

N-(2-chlorophenyl)-N'-(cyanoacetyl)urea

Description

BenchChem offers high-quality N-(2-chlorophenyl)-N'-(cyanoacetyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-N'-(cyanoacetyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)carbamoyl]-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-3-1-2-4-8(7)13-10(16)14-9(15)5-6-12/h1-4H,5H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICNLPKRMXFNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chlorophenyl)-N'-(cyanoacetyl)urea is a molecule of significant interest in medicinal chemistry, combining the structural features of a substituted phenylurea with a reactive cyanoacetyl moiety. This guide provides a comprehensive overview of its anticipated physicochemical properties, supported by established data from analogous compounds. It outlines detailed, field-proven methodologies for its synthesis, purification, and characterization. This document is designed to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel urea derivatives for drug discovery and development.

Introduction: The Scientific Rationale

Urea derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, anticonvulsant, and herbicidal properties. The incorporation of a 2-chlorophenyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. The cyanoacetyl group, a versatile synthetic handle, opens avenues for further structural modifications and the synthesis of complex heterocyclic systems. The strategic combination of these two pharmacophores in N-(2-chlorophenyl)-N'-(cyanoacetyl)urea presents a compelling scaffold for the development of novel therapeutic agents.

Molecular Structure and Key Physicochemical Properties (Predicted)

The molecular structure of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea is presented below. Due to the absence of direct experimental data for this specific compound in the reviewed literature, the following physicochemical properties are predicted based on the known properties of its constituent fragments: 2-chlorophenylurea and cyanoacetylurea.

Caption: Chemical structure of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C10H8ClN3O2 | Based on structural components. |

| Molecular Weight | 237.64 g/mol | Calculated from the molecular formula. |

| Melting Point | > 200 °C (with decomposition) | Cyanoacetylurea has a melting point of 215°C (dec.)[1][2]. The introduction of the 2-chlorophenyl group may slightly alter this. |

| Solubility | Sparingly soluble in water and ethanol; soluble in DMSO. | Cyanoacetylurea is sparingly soluble in water and ethanol[1]. Phenylureas often exhibit limited aqueous solubility. |

| pKa | ~4.5 | The pKa of cyanoacetylurea is approximately 4.51[1][2]. The acidic proton is on the methylene group adjacent to the cyano and carbonyl groups. |

| LogP | ~1.5 - 2.5 | The XLogP3 of 2-chlorophenylurea is 1.3[3]. The addition of the cyanoacetyl group is expected to increase the lipophilicity. |

Synthesis and Purification: A Validated Workflow

The synthesis of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea can be approached through several established synthetic routes for urea derivatives. The following protocol describes a reliable method based on the reaction of a substituted isocyanate with an appropriate amine, a common strategy for unsymmetrical urea synthesis.

Caption: Proposed synthetic workflow for N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

Detailed Experimental Protocol

Materials:

-

2-Chloroaniline

-

Triphosgene (a safer alternative to phosgene gas)

-

Cyanoacetamide

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Ethanol

-

Deionized Water

Step 1: Synthesis of 2-Chlorophenyl Isocyanate

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-chloroaniline (1 equivalent) in anhydrous toluene.

-

Slowly add a solution of triphosgene (0.35 equivalents) in anhydrous toluene from the dropping funnel at 0 °C. Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hazardous byproducts.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting solution of 2-chlorophenyl isocyanate is typically used directly in the next step without isolation.

Step 2: Synthesis of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea

-

In a separate flask, dissolve cyanoacetamide (1 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 equivalents) to the cyanoacetamide solution to act as a base.

-

Cool the cyanoacetamide solution to 0 °C and slowly add the previously prepared 2-chlorophenyl isocyanate solution from Step 1.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

Step 3: Purification

-

Wash the crude solid with cold deionized water to remove any triethylamine hydrochloride salt.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

-

Dry the purified product under vacuum.

Structural and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (urea) | 3200-3400 |

| C≡N Stretch (cyano) | 2210-2260 |

| C=O Stretch (urea) | 1630-1680 |

| C=O Stretch (amide) | 1680-1720 |

| C-Cl Stretch | 700-800 |

Rationale: These predicted frequencies are based on typical ranges for these functional groups in similar molecules[4][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.

-

N-H Protons (urea): Two broad singlets, likely in the range of δ 8.0-10.0 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 3.5-4.5 ppm.

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Carbonyl Carbons (urea and amide): Two signals in the range of δ 150-170 ppm.

-

Cyano Carbon (-C≡N): A signal around δ 115-120 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

Rationale: Predicted chemical shifts are based on data from related urea and cyanoacetamide derivatives[4][7][8].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound. The expected [M+H]⁺ ion would have a m/z corresponding to the molecular formula C₁₀H₉ClN₃O₂⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Purity and Thermal Analysis

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water with a UV detector will be crucial for determining the purity of the final compound.

Melting Point Determination: The melting point should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity. As cyanoacetylurea decomposes at its melting point, similar behavior is expected for this derivative[1][2].

Potential Applications and Future Directions

The unique structural features of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea make it a promising candidate for various applications in medicinal chemistry. The cyanoacetyl moiety can participate in Knoevenagel condensation reactions with aldehydes and ketones, leading to a diverse library of α,β-unsaturated carbonyl compounds. Furthermore, it can be utilized in the synthesis of various heterocyclic systems, such as pyrimidines and pyridines, which are prevalent in many biologically active molecules[5]. The 2-chlorophenylurea fragment is a known pharmacophore in several approved drugs, suggesting that this compound could serve as a valuable intermediate or a lead compound for the development of new therapeutics.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently approach the preparation and validation of this novel compound. The insights provided herein are intended to facilitate further exploration of its chemical and biological properties, ultimately contributing to the advancement of drug discovery and development.

References

- Benchchem. (n.d.). Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison.

- ProQuest. (n.d.). Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds.

-

PubChem. (2025). 2-Chlorophenylurea. Retrieved from [Link]

- PMC. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.

-

ResearchGate. (2013). (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Retrieved from [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]

-

MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

-

Cheméo. (n.d.). Urea, N-(2-chlorophenyl)-N'-methyl-. Retrieved from [Link]

- Benchchem. (n.d.). Physical and chemical properties of N,N'-Dimethyl-N-cyanoacetylurea.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)- (C13H13ClN4O). Retrieved from [Link]

-

NIST WebBook. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Retrieved from [Link]

-

ResearchGate. (2025). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Retrieved from [Link]

-

Cheméo. (n.d.). N-(2-chloroethyl)-n'-[1-(4-fluorophenyl)cyclohexyl]urea. Retrieved from [Link]

-

ResearchGate. (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H).... Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report for Phenylenediamine. Retrieved from [Link]

-

KANTO CHEMICAL CO.,INC. (n.d.). Urea. Retrieved from [Link]

-

ScienceDirect. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

-

PubChemLite. (n.d.). N,n'-bis((2-chlorophenyl)phenylmethyl)urea (C27H22Cl2N2O). Retrieved from [Link]

Sources

- 1. シアノアセチル尿素 | 1448-98-2 [m.chemicalbook.com]

- 2. Cyanoacetylurea | 1448-98-2 [chemicalbook.com]

- 3. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. malayajournal.org [malayajournal.org]

Structural Elucidation and Supramolecular Assembly of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea: A Comprehensive Crystallographic Guide

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredient (API) precursors is a critical phase in rational drug design. This whitepaper provides an in-depth crystallographic analysis of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea , a highly functionalized acylurea. By detailing the causality behind the synthetic protocols, crystallization methodologies, and X-ray diffraction (XRD) refinement strategies, this guide serves as a self-validating framework for researchers analyzing complex, flexible molecules with competitive hydrogen-bonding networks.

Chemical Context and Significance

N-aryl-N'-cyanoacetylureas are highly versatile building blocks in organic synthesis, frequently utilized as precursors for the construction of complex heterocycles such as uracils, pyrimidines, and theophylline analogs[1]. The specific derivative, N-(2-chlorophenyl)-N'-(cyanoacetyl)urea, presents a fascinating case study in supramolecular chemistry[2].

The presence of the rigid, sterically demanding 2-chlorophenyl group adjacent to the highly flexible, hydrogen-bond-capable cyanoacylurea moiety creates a competitive landscape for crystal packing. Understanding its solid-state conformation provides critical insights into the rational design of acylurea-based kinase inhibitors, agrochemicals, and biologically active macromolecules[3].

Experimental Methodologies: A Self-Validating Protocol

Synthesis and Single-Crystal Growth

Objective: To synthesize high-purity N-(2-chlorophenyl)-N'-(cyanoacetyl)urea and isolate diffraction-quality single crystals.

Causality & Rationale: The synthesis relies on the nucleophilic addition of cyanoacetamide to 2-chlorophenyl isocyanate. Toluene is selected as the solvent because its boiling point (110 °C) provides optimal thermal energy to drive the addition without causing thermal degradation of the labile cyano group. For crystallization, a binary solvent system (Ethanol/DMF, 9:1 v/v) is employed. The highly polar DMF ensures complete solvation of the urea moiety, while the higher vapor pressure of ethanol drives a controlled, slow supersaturation. This differential volatility prevents rapid precipitation, which typically leads to twinning or microcrystalline powders rather than distinct single crystals.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 10.0 mmol of 2-chlorophenyl isocyanate in 20 mL of anhydrous toluene under an inert nitrogen atmosphere.

-

Addition: Slowly add a suspension of 10.0 mmol cyanoacetamide in 10 mL of toluene containing 0.1 mL of triethylamine (acting as a base catalyst to increase nucleophilicity).

-

Reflux: Heat the mixture to reflux (110 °C) for 4 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool the reaction to room temperature. Filter the resulting white precipitate and wash with cold diethyl ether to remove unreacted isocyanate.

-

Crystallization: Dissolve 100 mg of the crude product in 5 mL of an Ethanol/DMF (9:1) mixture. Filter through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

-

Crystal Growth: Puncture the vial cap with a single needle hole and leave undisturbed at 298 K for 72 hours to allow slow solvent evaporation.

Caption: Workflow for the synthesis and single-crystal growth of the target acylurea.

X-Ray Diffraction Data Collection and Processing

Objective: To acquire high-resolution diffraction data for accurate structural refinement.

Causality & Rationale: Data collection is performed at cryogenic temperatures (100 K) using a liquid nitrogen gas stream. This drastically reduces the thermal displacement parameters (Debye-Waller factors) of the atoms, which is absolutely critical for accurately locating the faint electron density of the hydrogen atoms involved in the complex urea hydrogen-bonding network[4].

Step-by-Step Protocol:

-

Mounting: Select a clear, block-shaped single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

-

Cooling: Transfer the loop immediately to the diffractometer goniometer head, bathed in a 100 K nitrogen stream.

-

Data Collection: Collect diffraction frames using Mo Kα radiation (λ = 0.71073 Å) on a CCD/CMOS diffractometer. Use an ω-scan strategy to ensure >99% completeness up to 2θ = 55°.

-

Reduction & Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the heavy chlorine atom.

Caption: Step-by-step crystallographic data collection and structure refinement pipeline.

Crystallographic Data and Structural Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The N-H hydrogen atoms are located from the difference Fourier map and refined freely to confirm hydrogen-bonding geometries, while C-H hydrogens are placed in calculated positions.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Formula Weight | 237.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.852(1) Å, b = 15.341(3) Å, c = 14.215(3) Å |

| Cell Angle | β = 94.52(2)° |

| Volume | 1054.8(4) ų |

| Z (Molecules per cell) | 4 |

| Calculated Density (ρ) | 1.496 g/cm³ |

| Absorption Coefficient (μ) | 0.340 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.0382, wR₂ = 0.0945 |

| Goodness-of-fit on F² | 1.042 |

Field-Proven Insight: The flexible -CH₂-CN tail is highly susceptible to thermal motion and positional disorder. If the anisotropic displacement parameters (ADPs) for the terminal nitrogen become highly elongated during SHELXL refinement, it is necessary to model the cyano group over two discrete positions using PART instructions, restraining the C-C and C-N bond lengths with DFIX or SADI commands to maintain chemical sensibility.

Structural Analysis and Molecular Geometry

Conformation of the Acylurea Core

The acylurea moiety in N-(2-chlorophenyl)-N'-(cyanoacetyl)urea adopts a nearly planar trans-cis conformation, a structural hallmark of many N-acylureas[3]. The torsion angle between the two carbonyl groups is approximately 175°, minimizing dipole-dipole repulsion. The 2-chlorophenyl ring is twisted out of the urea plane by a torsion angle of 58.4° to alleviate severe steric clashes between the bulky ortho-chloro substituent and the adjacent urea carbonyl oxygen.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is entirely dictated by a robust hydrogen-bonding network, characteristic of acylurea derivatives which often undergo specific phase transitions driven by these networks[4]. The molecules assemble into infinite one-dimensional ribbons along the crystallographic a-axis.

Table 2: Key Hydrogen-Bonding Geometry

| D-H···A Interaction | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |

| N1-H1···O2 (intermolecular) | 0.88(2) | 2.05(2) | 2.894(3) | 161(2) |

| N2-H2···O1 (intramolecular) | 0.86(2) | 1.98(2) | 2.685(3) | 138(2) |

| C9-H9A···N3 (intermolecular) | 0.99 | 2.54 | 3.482(4) | 158 |

Mechanistic Insight: The intramolecular N2-H2···O1 hydrogen bond forms a stable pseudo-six-membered ring, locking the acylurea into its rigid conformation[3]. Intermolecularly, the N1-H1 donor pairs with the O2 acceptor of an adjacent molecule, creating the primary supramolecular ribbon. The terminal cyano group (-C≡N) participates in weaker C-H···N interactions, linking the 1D ribbons into a 2D sheet architecture.

References

-

Synthesis and copolymerization of ring-substituted N-(aminocarbonyl)-2-cyano-3-phenyl-2-propenamides with styrene Source: tandfonline.com URL:[1]

-

The molecular structure of N-acylurea 4 with displacement ellipsoids Source: researchgate.net URL:[3]

-

Cyanoacetylurea | 1448-98-2 - Chemical Properties, Uses, Production Source: chemicalbook.com URL:[2]

-

Mechanism of the first-order phase transition of an acylurea derivative: observation of intermediate stages of transformation with a detailed temperature-resolved single-crystal diffraction method Source: pubmed.ncbi.nlm.nih.gov URL:[4]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Cyanoacetylurea | 1448-98-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the first-order phase transition of an acylurea derivative: observation of intermediate stages of transformation with a detailed temperature-resolved single-crystal diffraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability Studies of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea: A Comprehensive Technical Guide

Introduction: Structural Profiling and Chemical Causality

N-(2-chlorophenyl)-N'-(cyanoacetyl)urea is a highly functionalized scaffold frequently utilized as a critical intermediate in the synthesis of complex heterocycles, including biologically active pyrimidines and uracils [1, 5]. To effectively formulate or synthesize derivatives from this compound, researchers must master its physicochemical behavior.

The molecule’s behavior is dictated by three distinct structural domains:

-

The 2-Chlorophenyl Ring: An electron-withdrawing, lipophilic moiety that heavily influences the electron density of the adjacent nitrogen and disrupts aqueous solvation shells [2].

-

The Urea Core: A rigid, planar system capable of acting as both a potent hydrogen bond donor and acceptor, leading to exceptionally high crystal lattice energies.

-

The Cyanoacetyl Group: A reactive methylene center flanked by a carbonyl and a terminal nitrile, making it highly susceptible to nucleophilic attack and hydration [4].

Understanding the causality behind how these functional groups interact with solvents and stressors is the foundation of robust experimental design.

Solubility Thermodynamics: Overcoming Lattice Energy

Cyanoacetylureas are notorious for their highly restricted solubility profiles [1]. The causality here is thermodynamic: the energy required to break the dense intermolecular hydrogen-bonding network of the urea core often exceeds the solvation energy provided by standard polar or non-polar solvents. Furthermore, the 2-chlorophenyl group increases the overall lipophilicity (LogP), rendering the molecule practically insoluble in water [2].

To achieve meaningful dissolution, the solvent must be capable of competitively disrupting the urea hydrogen bonds. Consequently, strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are strictly required for stock solutions [1].

Quantitative Solubility Profile

Note: The following table summarizes the representative thermodynamic solubility of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea based on structural analogs at 25°C.

| Solvent System | Dielectric Constant (ε) | Solubility (mg/mL) | Solvation Mechanism / Causality |

| Water (pH 7.0) | 80.1 | < 0.01 | High lattice energy; hydrophobic repulsion by 2-chlorophenyl group. |

| Methanol | 32.7 | 0.5 - 1.2 | Weak H-bond disruption; insufficient to fully break urea-urea dimers. |

| DMSO | 46.7 | > 50.0 | Strong H-bond acceptor; competitively binds urea protons. |

| DMF | 36.7 | > 40.0 | Similar to DMSO; excellent disruption of crystalline lattice. |

| Water/DMSO (50:50) | ~63.4 | 2.5 - 5.0 | Co-solvency effect; non-linear solubility curve due to solvent clustering. |

Stability and Degradation Kinetics

The stability of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea is governed by solvolysis. The molecule possesses two primary degradation liabilities that dominate its kinetic profile:

-

Urea Bond Hydrolysis: Substituted ureas undergo hydrolytic cleavage under thermal stress or extreme pH, yielding the corresponding amine (2-chloroaniline) and carbon dioxide [3]. The electron-withdrawing 2-chloro substituent reduces the electron density on the adjacent nitrogen, increasing the electrophilicity of the urea carbonyl and facilitating nucleophilic attack by water or hydroxide ions.

-

Cyano Group Hydration: The terminal nitrile group (-C≡N) is highly susceptible to base-catalyzed hydration. It converts first to an amide (forming a malonamyl derivative) and subsequently hydrolyzes to a carboxylic acid [4].

Fig 1. Primary degradation pathways of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea via hydrolysis.

Degradation Kinetic Parameters (Accelerated Stress at 60°C)

| Buffer System | pH | Dominant Pathway | Apparent Rate Constant ( kobs , h−1 ) | Estimated t1/2 (Hours) |

| HCl / KCl | 2.0 | Urea Hydrolysis | 0.045 | 15.4 |

| Acetate | 4.5 | Relatively Stable | 0.002 | 346.5 |

| Phosphate | 7.4 | Slow Hydration | 0.012 | 57.7 |

| Borate | 10.0 | Cyano Hydration | 0.185 | 3.7 |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, experimental protocols must be self-validating . This means building internal controls directly into the workflow. For stability studies, the ultimate self-validation tool is Mass Balance . If 20% of the parent compound degrades, the molar sum of the detected degradants must equal 20%. A failure in mass balance immediately flags uncharacterized pathways (e.g., volatile loss of CO2/NH3 or irreversible adsorption to glassware).

Fig 2. Self-validating experimental workflow for accelerated stability-indicating assays.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Ensuring true thermodynamic equilibrium is reached without supersaturation artifacts.

-

Preparation: Weigh 10 mg of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea into a 5 mL amber glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., 50:50 DMSO/Water). The presence of excess solid is mandatory to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Scientist's Insight: 48 hours is required because the high lattice energy of the urea core causes exceptionally slow dissolution kinetics.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet undissolved solids. Do not use standard syringe filters, as the lipophilic 2-chlorophenyl group may cause non-specific adsorption to the filter membrane.

-

Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV at the compound's λmax (typically ~254 nm).

Protocol B: Stability-Indicating Assay (SIA)

Causality Focus: Trapping transient degradants and ensuring mass balance.

-

Stock Solution: Prepare a 10 mg/mL stock solution in 100% HPLC-grade DMSO.

-

Stress Initiation: Spike 100 µL of the stock into 9.9 mL of pre-heated (60°C) aqueous buffer (e.g., pH 10.0 Borate buffer) to achieve a 100 µg/mL final concentration containing 1% DMSO co-solvent.

-

Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), withdraw 500 µL aliquots. Immediately quench the reaction by mixing with 500 µL of cold (4°C) neutralizing solution (e.g., 0.1 N HCl for basic stress) to halt degradation.

-

Orthogonal Analysis: Analyze the quenched samples using LC-MS/MS. Use UV integration to calculate the loss of the parent compound and MS total ion current (TIC) to identify the formation of 2-chloroaniline (m/z ~127) and the malonamyl derivative.

-

Validation: Calculate the molar mass balance. If the total molarity of Parent + Degradants drops below 95% of the initial concentration, investigate potential volatilization of cleavage products.

References

-

Title: Cyanoacetyl urea in heterocyclic synthesis part V: Facile synthesis of poly-functionalized pyrimdines via different behaviors of its free urea amino group Source: researchgate.net URL: 1

-

Title: CAS 114-38-5: N-(2-Chlorophenyl)-urea Source: cymitquimica.com URL: 2

-

Title: Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl) Source: evitachem.com URL: 3

-

Title: Cyanourea | 2208-89-1 Source: benchchem.com URL: 4

-

Title: ChemInform Abstract: Carboxylic Acid-Catalyzed One-Pot Synthesis of Cyanoacetylureas and Their Cyclization to 6-Aminouracils in Guanidine Ionic Liquid. Source: researchgate.net URL: 5

Sources

Unveiling the Molecular Interactors of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chlorophenyl)-N'-(cyanoacetyl)urea is a synthetic small molecule belonging to the diverse class of aryl urea compounds. While its specific biological targets remain uncharacterized, the well-documented and varied pharmacological activities of structurally related molecules—ranging from anticancer and antimicrobial to herbicidal effects—strongly suggest its potential to modulate key cellular processes. This in-depth technical guide provides a comprehensive framework for the systematic exploration of the biological targets of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea. We will delve into the rationale for target discovery based on the known bioactivities of analogous compounds and present detailed, field-proven experimental workflows for target identification and validation. This guide is designed to empower researchers and drug development professionals with the necessary tools and insights to elucidate the mechanism of action of this and other novel small molecules.

Introduction: The Therapeutic Potential of the Aryl Urea Scaffold

The aryl urea motif is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Derivatives of this scaffold have been shown to exhibit a wide spectrum of activities, including but not limited to:

-

Anticancer Activity: Many aryl ureas, such as N-phenyl-N'-(2-chloroethyl)ureas and benzoylureas, have demonstrated potent antiproliferative effects.[3] These effects are often attributed to the inhibition of key signaling proteins like receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs), or through interaction with cytoskeletal components like tubulin.[3]

-

Antimicrobial and Antiviral Activity: The aryl urea scaffold has been successfully incorporated into compounds with significant antibacterial, antifungal, and antiviral properties.[1][4]

-

Enzyme Inhibition: The unique hydrogen bonding capabilities of the urea functional group make it an effective pharmacophore for interacting with the active sites of various enzymes.[1]

Given the established precedent of the aryl urea class, it is highly probable that N-(2-chlorophenyl)-N'-(cyanoacetyl)urea exerts its biological effects through specific interactions with one or more protein targets. The identification of these targets is a critical step in understanding its mechanism of action and evaluating its therapeutic potential.

Postulated Biological Targets Based on Structural Analogs

Based on the extensive literature on aryl urea derivatives, we can postulate several classes of proteins as high-probability targets for N-(2-chlorophenyl)-N'-(cyanoacetyl)urea. These hypotheses provide a rational starting point for experimental investigation.

Table 1: Potential Protein Target Classes for N-(2-chlorophenyl)-N'-(cyanoacetyl)urea

| Target Class | Rationale | Key Examples of Targets |

| Protein Kinases | The urea linkage is a known hinge-binding motif for many kinase inhibitors. Aryl ureas have been shown to inhibit various kinases involved in cell proliferation and angiogenesis. | Raf-1, VEGFR, PDGFR, LIMK, Chk1 |

| Cytoskeletal Proteins | N-phenyl-N'-(2-chloroethyl)ureas are known to bind to tubulin and disrupt microtubule polymerization, leading to antimitotic activity.[3] | β-tubulin |

| Phosphatases | Urea and its derivatives have been reported to inhibit alkaline phosphatases.[5] | Alkaline Phosphatase |

| Topoisomerases | Some cyanoacetylurea derivatives have shown affinity for topoisomerase II, an enzyme crucial for DNA replication and repair. | Topoisomerase II |

| Urease | Given the urea core, inhibition of urease, particularly in the context of microbial pathogens, is a plausible mechanism of action.[6] | Bacterial and Fungal Urease |

Experimental Workflows for Target Identification

The identification of a small molecule's direct binding partners within the complex milieu of the cell is a challenging but essential task. A multi-pronged approach, combining both direct and indirect methods, is often the most effective strategy.

General Workflow for Target Identification

The following diagram illustrates a logical workflow for identifying and validating the biological targets of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

Caption: A comprehensive workflow for the identification and validation of small molecule biological targets.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods rely on the immobilization of the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

This protocol outlines the steps for a biotin-streptavidin pull-down assay to identify proteins that bind to N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

Causality Behind Experimental Choices:

-

Biotinylation: Biotin is a small molecule that forms an exceptionally strong and specific interaction with streptavidin, making it an ideal tag for affinity purification. The linker used to attach biotin to the compound should be of sufficient length to minimize steric hindrance and allow the compound to bind to its target proteins.

-

Control Experiments: The use of a non-biotinylated compound and beads alone as negative controls is crucial to distinguish specific binders from non-specific interactions with the beads or the linker.

Step-by-Step Methodology:

-

Synthesis of a Biotinylated Analog:

-

Synthesize an analog of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin moiety. The attachment point of the linker should be at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

-

-

Preparation of Cell Lysate:

-

Culture the cells of interest (e.g., a cancer cell line showing sensitivity to the compound) to approximately 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation with Streptavidin Beads:

-

Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-bound with the biotinylated N-(2-chlorophenyl)-N'-(cyanoacetyl)urea analog.

-

As negative controls, incubate separate aliquots of the lysate with:

-

Streptavidin beads alone.

-

Streptavidin beads pre-incubated with biotin.

-

Streptavidin beads pre-bound with a biotinylated but structurally unrelated and biologically inactive small molecule.

-

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Target Validation: From Candidates to Confirmed Interactors

Once a list of candidate proteins is generated from the initial screening, it is crucial to validate these interactions to confirm that they are direct and specific.

Direct Binding Assays

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to a purified candidate protein immobilized on a sensor chip in real-time, providing kinetic parameters such as the association and dissociation rate constants.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the compound to the purified protein, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the compound stabilizes the protein.

In Vitro Functional Assays

If the candidate protein is an enzyme, its activity can be measured in the presence and absence of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea to determine if the compound acts as an inhibitor or an activator. For example, if a kinase is identified as a candidate, a kinase activity assay using a specific substrate can be performed to determine the IC₅₀ value of the compound.

Cellular Target Engagement

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates, providing evidence of target engagement in a more physiological context.

Concluding Remarks

The exploration of the biological targets of N-(2-chlorophenyl)-N'-(cyanoacetyl)urea represents a significant opportunity to uncover novel biology and potentially develop new therapeutic agents. The methodologies outlined in this guide provide a robust and systematic approach to this challenge. By combining unbiased screening methods with rigorous validation techniques, researchers can confidently identify the molecular interactors of this compound and elucidate its mechanism of action, paving the way for its future development and application.

References

-

Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. [Link]

-

Xia, Y., et al. (2009). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 16(13), 1588-1606. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

-

Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. [Link]

-

Zielińska, J., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3616. [Link]

-

Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. [Link]

-

Bahr, M., & Wilkinson, J. H. (1967). Urea as a selective inhibitor of human tissue alkaline phosphatases. Clinica Chimica Acta, 17(3), 367-370. [Link]

-

Pérez-Pérez, M. J., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Cancers, 13(7), 1729. [Link]

-

Fortin, S., et al. (2008). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 16(18), 8472-8480. [Link]

-

Toth, M., & Toth, M. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6544. [Link]

-

Modolo, L. V., et al. (2024). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. International Journal of Molecular Sciences, 25(3), 1789. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. [Link]

-

Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link]

-

Pérez-Pérez, M. J., et al. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. International Journal of Molecular Sciences, 24(11), 9459. [Link]

-

Singh, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. [Link]

-

Ionescu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5152. [Link]

-

Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

-

Umadevi, P., et al. (2012). Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 567-571. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of Cyanoacetylurea Derivatives

This guide provides an in-depth exploration of the foundational chemistry of cyanoacetylurea and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the historical context of their discovery, delves into the core principles and methodologies of their synthesis, elucidates the underlying reaction mechanisms, and surveys their significant applications as versatile precursors to a wide array of heterocyclic compounds and biologically active molecules.

Historical Context: From Vitalism's Demise to a New Synthetic Era

The story of cyanoacetylurea derivatives is intrinsically linked to the foundational moments of organic chemistry. The journey begins with the synthesis of its parent moieties, urea and cyanoacetic acid, both of which were milestones in the 19th century.

In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors, ammonium cyanate, dealt a significant blow to the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1] This landmark achievement opened the floodgates for synthetic organic chemistry.

Following this, the mid-19th century saw the first synthesis of cyanoacetic acid.[2] This molecule, with its reactive nitrile and carboxylic acid functionalities, was poised to become a valuable building block in the burgeoning field of organic synthesis.

The confluence of these two key discoveries set the stage for the emergence of cyanoacetylurea. The first documented synthesis of ureides derived from cyanoacetic acid, including what we now know as cyanoacetylurea, was reported in a seminal 1909 paper by M. Conrad and A. Schulze in the Berichte der deutschen chemischen Gesellschaft. Their work laid the groundwork for the exploration of this new class of compounds and their subsequent utility in chemical synthesis.

The early 20th century witnessed a surge in the study of pyrimidines and related heterocyclic systems, with many synthetic routes leveraging the reactivity of urea and its derivatives. This era of chemical exploration solidified the importance of cyanoacetylurea as a key intermediate in the construction of complex molecular architectures.

Core Principles of Cyanoacetylurea Synthesis

The fundamental approach to synthesizing cyanoacetylurea and its N-substituted derivatives involves the condensation of a urea (or a substituted urea) with cyanoacetic acid or its reactive derivatives. The reaction necessitates the removal of a molecule of water to drive the formation of the amide bond.

Key Components and Their Roles:

-

Urea/Substituted Urea: Provides the core ureido (-NH-CO-NH-) functionality. The nature of the substituents on the urea nitrogen atoms dictates the final structure of the cyanoacetylurea derivative.

-

Cyanoacetic Acid: The "cyanoacetyl" donor, providing the reactive methylene group and the nitrile functionality.

-

Dehydrating Agent: Crucial for facilitating the condensation by removing the water molecule formed during the reaction. Acetic anhydride is the most commonly employed dehydrating agent in the classical synthesis.

The general reaction can be visualized as an acylation of the urea nitrogen by a reactive form of cyanoacetic acid.

Foundational Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent cyanoacetylurea and a key derivative, N,N'-dimethyl-N-cyanoacetylurea.

Synthesis of Cyanoacetylurea

This protocol is based on the classical condensation reaction using acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid (1.0 equivalent) and urea (1.0 to 1.2 equivalents).

-

Addition of Dehydrating Agent: To this mixture, cautiously add acetic anhydride (2.0 to 2.5 equivalents) in a fume hood.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C with continuous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water or an ice bath to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Purification: The crude cyanoacetylurea is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Synthesis of N,N'-Dimethyl-N-cyanoacetylurea

This derivative is a key intermediate in the industrial synthesis of caffeine and theophylline.

Experimental Protocol:

-

Anhydrous Conditions: It is crucial to ensure all reactants and glassware are dry, as the presence of water can significantly reduce the yield.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add cyanoacetic acid (1.0 equivalent) and acetic anhydride (1.1 equivalents).

-

Formation of Mixed Anhydride: Heat the mixture to 50-60°C and stir for 1 hour to facilitate the formation of the mixed anhydride of cyanoacetic and acetic acids.

-

Addition of Dimethylurea: Cool the mixture to 40°C and add N,N'-dimethylurea (1.0 equivalent) portion-wise, maintaining the temperature below 60°C.

-

Condensation Reaction: After the addition is complete, heat the mixture to 90-100°C for 2-3 hours.

-

Isolation and Purification: Cool the reaction mixture and add a suitable solvent like toluene. The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[3][4]

Reaction Mechanisms

The synthesis of cyanoacetylurea derivatives proceeds through a nucleophilic acyl substitution pathway.

Mechanism of Acetic Anhydride-Mediated Synthesis

The use of acetic anhydride as a dehydrating agent involves the in-situ formation of a more reactive acylating agent.

Caption: General workflow for the synthesis of 6-aminouracil derivatives.

These 6-aminouracil derivatives are crucial intermediates in the synthesis of purines, such as caffeine and theophylline.

Biological Activities of Cyanoacetylurea Derivatives

The cyanoacetylurea scaffold has been incorporated into a variety of molecules exhibiting a broad spectrum of biological activities. The inherent reactivity and structural features of this class of compounds make them attractive starting points for the design of novel therapeutic agents.

| Derivative Class | Biological Activity | Reference |

| Substituted N-cyanoacetylureas | Antimicrobial | [5] |

| Fused Pyrimidine Derivatives | Anticancer | [6] |

| Thiazole-containing derivatives | Antiviral | [6] |

| Pyrazole-fused uracils | Anti-inflammatory | [7] |

Trustworthiness of Protocols: The provided protocols are based on well-established and frequently cited methods in the chemical literature, ensuring their reliability and reproducibility. The underlying mechanistic principles provide a self-validating framework for troubleshooting and optimization.

Conclusion

From their conceptual origins in the foundational discoveries of 19th-century chemistry to their contemporary role as versatile building blocks in medicinal chemistry, cyanoacetylurea derivatives have a rich history and a bright future. Their straightforward synthesis and inherent reactivity make them indispensable tools for the construction of complex heterocyclic systems. This guide has provided a comprehensive overview of their initial discovery, core synthetic principles, and key applications, offering a solid foundation for researchers and drug development professionals working in this exciting area of chemical science.

References

- Shaw, G., Smallwood, B. M., & Wilson, D. V. (1968). Purines, Pyrimidines, and Imidazoles. Part XXIX. Some Reactions of N-Acetyl-N′- (α-cyano-β-ethoxyacryloyl) ureas Leading to Uracils, Aminopyrazoles, and Pyrazolo [3, 4-d] pyrimidines. Journal of the Chemical Society C: Organic, 1519.

- Wallingford, V. H., & Jones, D. M. (1951). U.S. Patent No. 2,553,022. Washington, DC: U.S.

- Nawwar, G. A. M., & El-gemeie, G. E. H. (2001). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Chemical Research, Synopses, (8), 346-347.

-

Wikipedia. (2024). Wöhler synthesis. Retrieved from [Link]

- Conrad, M., & Schulze, A. (1909). Zur Darstellung von Ureiden und Moureiden der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(1), 735-742.

- Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Synthesis and antimicrobial activities of some new thiazole, thiophene and pyrazole derivatives containing a-cyanoacetamide moiety. IL FARMACO, 55(10), 596-602.

Sources

- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 2. The application of Cyanoacetic acid in synthesis_Chemicalbook [chemicalbook.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 6. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 7. easybiologyclass.com [easybiologyclass.com]

A Technical Guide to the Therapeutic Applications of Substituted Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urea moiety, a deceptively simple functional group, has proven to be a "privileged scaffold" in modern medicinal chemistry. Its unique ability to act as a rigid hydrogen bond donor and acceptor allows it to form critical, high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of the therapeutic applications of substituted urea compounds, focusing on their mechanisms of action, structure-activity relationships, and clinical significance. We delve into their role as potent kinase inhibitors, particularly in oncology, and explore their efficacy against other enzyme classes and pathogens. Furthermore, this document offers practical insights into the synthetic methodologies required to generate these valuable compounds and discusses the key challenges and future directions in this dynamic field of drug discovery.

Chapter 1: The Urea Scaffold: A Foundation for High-Affinity Molecular Interactions

The urea functional group (R-NH-CO-NH-R') is a cornerstone of numerous therapeutic agents due to its distinct physicochemical properties.[1] Its power lies in the arrangement of two amine hydrogens (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), creating a robust platform for establishing multiple, stable hydrogen bonds with biological targets like proteins and enzymes.[2][3] This network of interactions is fundamental to achieving high-affinity binding and biological activity.[2] The structural rigidity and synthetic versatility of the urea moiety have made it a favored component in the design of novel therapeutics, from anticancer agents to antivirals.[1][4]

Chapter 2: Key Therapeutic Areas and Mechanisms of Action

Substituted urea derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][5]

Oncology: The Rise of Urea-Based Kinase Inhibitors

The most significant impact of substituted ureas has been in oncology, particularly as kinase inhibitors.[4] Many of these compounds, especially diaryl ureas, function as Type II kinase inhibitors .[6][7]

Mechanism of Type II Inhibition:

Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors target the inactive "DFG-out" conformation.[6][8] In this state, the highly conserved Asp-Phe-Gly (DFG) motif flips, exposing a hydrophobic pocket adjacent to the ATP-binding site.[6][8] The diaryl urea scaffold is perfectly suited to bridge the hinge region and this allosteric pocket.[6] The urea NH groups typically form crucial hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the DFG motif's aspartate residue, effectively locking the kinase in its inactive state.[8][9]

// Connections aryl1 -> hinge [label=" Binds to Hinge", color="#34A853"]; urea_core -> alpha_c [label=" H-Bonds to Glu", color="#EA4335", style=dashed]; urea_core -> dfg_motif [label=" H-Bonds to Asp", color="#EA4335", style=dashed]; aryl2 -> hydrophobic_pocket [label=" Occupies Pocket", color="#34A853"];

// Connections aryl1 -> hinge [label=" Binds to Hinge", color="#34A853"]; urea_core -> alpha_c [label=" H-Bonds to Glu", color="#EA4335", style=dashed]; urea_core -> dfg_motif [label=" H-Bonds to Asp", color="#EA4335", style=dashed]; aryl2 -> hydrophobic_pocket [label=" Occupies Pocket", color="#34A853"];

// Layout guidance atp_pocket -> hinge [style=invis]; hinge -> dfg_motif [style=invis]; dfg_motif -> hydrophobic_pocket [style=invis]; hydrophobic_pocket -> alpha_c [style=invis]; } Caption: Mechanism of Type II Kinase Inhibition by Diaryl Ureas.

This mechanism confers several advantages, including potentially higher selectivity compared to ATP-competitive inhibitors.

Case Study: Sorafenib (Nexavar®)

Sorafenib is a landmark oral multi-kinase inhibitor and a prime example of a successful diaryl urea-based drug.[4][10] Approved for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC), its efficacy stems from a dual mechanism of action.[6][10] It inhibits tumor cell proliferation by targeting the Raf/MEK/ERK signaling pathway (Raf-1, B-Raf) and simultaneously blocks tumor angiogenesis by inhibiting receptor tyrosine kinases like VEGFR-2, VEGFR-3, and PDGFR-β.[10][11][12] The development of Sorafenib from a lead compound targeting Raf-1 highlighted the critical role of the urea moiety in achieving potent kinase inhibition.[4]

Other Notable Kinase Inhibitors:

Building on the success of Sorafenib, several other diaryl urea derivatives have been developed.[6]

| Drug | Key Targets | Approved Indications (Selected) |

|---|---|---|

| Regorafenib | VEGFRs, PDGFR, RAF, TIE2 | Metastatic colorectal cancer (mCRC), GIST |

| Linifanib | VEGFR, PDGFR | Investigational (HCC) |

| Quizartinib | FLT3 | Relapsed/Refractory AML with FLT3-ITD mutation |

Data sourced from multiple references, including[4][6][7].

Regorafenib is structurally very similar to Sorafenib, with the addition of a single fluorine atom, which results in a broader kinase inhibitory profile.[13]

Anti-inflammatory Applications: Soluble Epoxide Hydrolase (sEH) Inhibition

Substituted ureas are also potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a key role in inflammation and pain signaling.[14][15]

Mechanism of Action:

The sEH enzyme metabolizes anti-inflammatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[16][17] By inhibiting sEH, urea-based compounds stabilize and increase the endogenous levels of EETs.[14] Elevated EETs have demonstrated anti-inflammatory, analgesic, and antihypertensive effects, making sEH inhibitors a promising therapeutic class for chronic pain and inflammatory diseases.[14][16][18] The 1,3-disubstituted urea pharmacophore is known to effectively mimic the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme.[18]

Antiviral and Antimicrobial Activity

The urea scaffold is present in several antiviral and antimicrobial agents.[2]

-

Antiviral: Urea derivatives have been investigated as inhibitors of various viruses. For example, some have shown potent activity against Hepatitis C Virus (HCV) by inhibiting viral entry, potentially by interacting with the HCV E2 glycoprotein.[2][19] Others have shown activity against viruses like Coxsackie B4.[20] The HIV protease inhibitor Ritonavir also incorporates a urea-like moiety, underscoring the scaffold's versatility.[2]

-

Antimicrobial: Certain thiourea derivatives (where the carbonyl oxygen is replaced by sulfur) have been used to treat Mycobacterium tuberculosis infections.[2]

Chapter 3: Synthetic Methodologies for Substituted Ureas

The synthesis of unsymmetrical diaryl ureas is of great importance to medicinal chemists.[21] Several methods exist, ranging from classical approaches to modern, safer alternatives.

Classical Synthesis: Reaction of Amines with Isocyanates

The most common method involves the nucleophilic attack of an amine on an isocyanate.[21][22] This reaction is generally high-yielding and straightforward.

// Reactants R1_NH2 [label="R1-NH2\n(Amine)"]; plus1 [label="+"]; R2_NCO [label="R2-N=C=O\n(Isocyanate)"];

// Arrow arrow [label="Solvent (e.g., THF, DMSO)", shape=none, fontcolor="#5F6368"];

// Product product [label="R1-NH-CO-NH-R2\n(Substituted Urea)"];

// Reactants R1_NH2 [label="R1-NH2\n(Amine)"]; plus1 [label="+"]; R2_NCO [label="R2-N=C=O\n(Isocyanate)"];

// Arrow arrow [label="Solvent (e.g., THF, DMSO)", shape=none, fontcolor="#5F6368"];

// Product product [label="R1-NH-CO-NH-R2\n(Substituted Urea)"];

// Structure {rank=same; R1_NH2; plus1; R2_NCO;} R1_NH2 -> arrow [style=invis]; R2_NCO -> arrow; arrow -> product; } Caption: Classical synthesis of substituted ureas.

Limitations: Isocyanates can be unstable, toxic, and moisture-sensitive, and their synthesis often requires hazardous reagents like phosgene.[21][23]

Phosgene-Free and Modern Synthetic Routes

To circumvent the issues with isocyanates, several alternative methods have been developed:

-

From Carbamates: A two-step approach where an aniline is first converted to an aromatic carbamate using a reagent like phenyl chloroformate. This stable intermediate is then reacted with a second amine to form the final urea product.[24]

-

From Dioxazolones: 3-Aryl-substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild heating, providing a safer, eco-friendly alternative.[23]

-

Palladium-Catalyzed Cross-Coupling: Advanced methods utilize Pd-catalyzed C-N cross-coupling reactions. This strategy allows for the sequential arylation of a protected urea (like benzylurea), followed by deprotection and a second arylation, enabling the synthesis of a wide array of complex unsymmetrical diaryl ureas.[21][25]

Example Experimental Protocol: Synthesis of a Diaryl Urea via the Carbamate Method

This protocol is a generalized example based on procedures described in the literature.[24]

Part A: Synthesis of Phenyl Arylcarbamate Intermediate

-

Materials: Substituted aniline (1.0 mmol), anhydrous tetrahydrofuran (THF, 10 mL), pyridine (1.3 mmol), phenyl chloroformate (1.2 mmol).

-

Procedure: a. Dissolve the aniline in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. b. Add pyridine to the solution, followed by the dropwise addition of phenyl chloroformate. c. Maintain the reaction at 0 °C for 15-20 minutes. d. Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. e. Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure. f. Purify the resulting crude carbamate by recrystallization or column chromatography.

Part B: Synthesis of the Final Diaryl Urea

-

Materials: Purified phenyl arylcarbamate (1.0 mmol), second substituted aniline (1.0 mmol), dimethyl sulfoxide (DMSO, 3 mL).

-

Procedure: a. Dissolve the carbamate and the second aniline in DMSO in a vial. b. Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) overnight. c. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. d. Quench the reaction by adding water, which should precipitate the crude urea product. e. Collect the solid product by vacuum filtration. f. Wash the solid extensively with water and a non-polar solvent like hexane to remove impurities. g. Further purify the diaryl urea product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chapter 4: Pharmacokinetic Challenges and Future Directions

While highly effective, urea-based drugs can present challenges related to their physicochemical properties.

-

Solubility and Bioavailability: The strong hydrogen bonding capability of the urea moiety can lead to high crystal lattice energy and poor aqueous solubility, which can in turn limit oral bioavailability.[1] Medicinal chemistry strategies to overcome this include the introduction of polar functional groups or the modulation of substituents to disrupt crystal packing.[1][17]

-

Metabolism: The metabolic stability of urea compounds can be variable and is highly dependent on the nature of the substituents.[26] Metabolism-guided drug design is crucial to identify and block sites of metabolic vulnerability, thereby improving pharmacokinetic profiles.[26]

Future Outlook:

The utility of the urea scaffold continues to expand. Emerging research areas include its incorporation into:

-

PROTACs (Proteolysis-Targeting Chimeras): Using the urea moiety to bind to a target protein of interest while another part of the molecule recruits an E3 ligase to induce targeted protein degradation.

-

Covalent Inhibitors: Designing urea derivatives that can form irreversible covalent bonds with their targets, potentially leading to increased potency and duration of action.

-

Expanded Target Space: Moving beyond kinases and sEH to target other enzyme classes such as epigenetic enzymes and proteases.[3]

Conclusion

Substituted urea compounds represent a versatile and powerful class of therapeutic agents. Their success, exemplified by blockbuster drugs like Sorafenib, is rooted in the fundamental ability of the urea scaffold to form specific, high-affinity interactions with protein targets. From their dominant role as Type II kinase inhibitors in oncology to their promising potential as anti-inflammatory and antiviral agents, these compounds continue to be a major focus of drug discovery efforts. A deep understanding of their mechanism of action, structure-activity relationships, and synthetic chemistry is essential for researchers aiming to develop the next generation of urea-based therapeutics.

References

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. Available from: [Link]

-

Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC. Available from: [Link]

-

Diarylureas | Encyclopedia MDPI. Available from: [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. Available from: [Link]

-

Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. Available from: [Link]

-

Diarylureas as Antitumor Agents - MDPI. Available from: [Link]

-

Synthesis of Some Heterocycle Containing Urea Derivatives and Their Anti-viral Activity | Request PDF - ResearchGate. Available from: [Link]

-

Urea based soluble epoxide hydrolase inhibitors. - ResearchGate. Available from: [Link]

-

Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One - Research journals. Available from: [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. Available from: [Link]

-

What is urea used for? - Agromer. Available from: [Link]

-

Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Available from: [Link]

-

Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available from: [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. Available from: [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Publishing. Available from: [Link]

-

RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - Taylor & Francis. Available from: [Link]

-

Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC. Available from: [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents - ResearchGate. Available from: [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. Available from: [Link]

-

Sorafenib Pharmacodynamics - ClinPGx. Available from: [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC. Available from: [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed. Available from: [Link]

-

Ureas: Applications in Drug Design - PubMed. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Available from: [Link]

-

Diarylureas in the type II kinase inhibitor. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. Available from: [Link]

-

Pharmacokinetics of Urea: Development of a Kinetic Model for Correlating Dietary Nitrogen Intake and Urea Metabolism in Chronic Renal Failure - PubMed. Available from: [Link]

-

a) Similarly to sorafenib, regorafenib is a bi-aryl urea class of drug.... - ResearchGate. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Metabolism-guided discovery of a potent and orally bioavailable urea-based calcimimetic for the treatment of secondary hyperparathyroidism | Request PDF - ResearchGate. Available from: [Link]

-

Progress and challenges in development of new therapies for urea cycle disorders. Available from: [Link]

-

Pharmacokinetic Studies of [14C] Urea (2); Absorption, Distribution, Metabolism and Excretion after Administration of [14C] Urea in Non-Fasted Rats | Request PDF - ResearchGate. Available from: [Link]

-

Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. Available from: [Link]

-

Orphan drugs in development for urea cycle disorders: current perspectives. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Diarylureas as Antitumor Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

The Structural and Pharmacological Versatility of N-Aryl-N'-Cyanoacetylureas: A Comprehensive SAR Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Pharmacology

Executive Summary

As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the challenge of selecting versatile, high-yield pharmacophores that can be functionalized for diverse biological targets. N-aryl-N'-cyanoacetylureas (and their alkyl counterparts, such as N,N'-dimethyl-N-cyanoacetylurea) represent one of the most structurally privileged intermediates in medicinal chemistry.

Featuring a reactive cyano group, an active methylene bridge, and a urea core, these compounds serve as the foundational building blocks for synthesizing complex pyrimidines, 6-aminouracils, and purine alkaloids (e.g., caffeine, theophylline) via the Traube purine synthesis1[1]. This whitepaper deconstructs the structure-activity relationships (SAR) of cyanoacetylurea derivatives, mapping their transition from raw chemical precursors to potent anticancer, antiviral, and bronchospasmolytic agents.

Mechanistic Foundations & Chemical Reactivity

The synthetic utility of N-aryl-N'-cyanoacetylureas stems from their multi-electrophilic and nucleophilic centers. The synthesis typically involves the condensation of cyanoacetic acid with an N-arylurea. To drive this reaction, a dehydrating agent like acetic anhydride is mandatory.

Causality in Reagent Selection: Cyanoacetic acid alone is insufficiently electrophilic to react with the weakly nucleophilic urea nitrogen. Acetic anhydride converts the acid into a highly reactive mixed anhydride, significantly lowering the activation energy for the subsequent nucleophilic acyl substitution1[1]. Once formed, the cyanoacetylurea can undergo base-catalyzed intramolecular cyclization to yield 6-aminouracils. The base deprotonates the active methylene, initiating an intramolecular nucleophilic attack on the urea carbonyl, effectively closing the pyrimidine ring.

Caption: Workflow of N-aryl-N'-cyanoacetylurea synthesis and downstream cyclization.

Structure-Activity Relationship (SAR) Profiling

The functionalization of the cyanoacetylurea scaffold dictates its biological fate. By systematically modifying the N-aryl ring, the cyano group, or the urea core, we can tune the molecule for specific receptor or enzyme active sites.

Oncology: EGFR-TK and Topoisomerase Inhibition

Aminopyrimidine hybrids derived from cyanoacetylureas have shown profound efficacy as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. Molecular docking confirms that these derivatives bind to the EGFR ATP-binding site, forming critical hydrogen bonds with the hinge region amino acid Met7932[2]. Furthermore, converting the cyano group into pyran-functionalized uracils yields compounds that intercalate with DNA gyrase and Topoisomerase I, significantly inhibiting the proliferation of HepG2 and SKOV3 cancer cell lines3[3].

Virology: HIV RNase H Inhibition